(S)-piperazine-2-carbonitrile (dihydrochloride)

Description

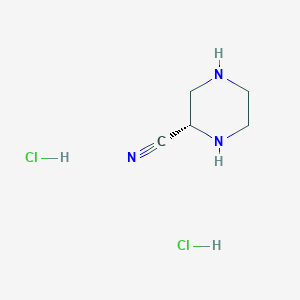

(S)-Piperazine-2-carbonitrile dihydrochloride is a chiral piperazine derivative characterized by a nitrile (-CN) group at the 2-position of the piperazine ring and two hydrochloride counterions. Its molecular formula is C₅H₉N₃·2HCl (molecular weight: 184.07 g/mol) . The (S)-enantiomer’s stereochemistry is critical for its interactions with biological targets, such as enzymes or receptors, influencing binding affinity and selectivity . This compound is primarily used in medicinal chemistry research, particularly in drug design targeting neurological or oncological pathways, though specific therapeutic applications remain under investigation.

Properties

Molecular Formula |

C5H11Cl2N3 |

|---|---|

Molecular Weight |

184.06 g/mol |

IUPAC Name |

(2S)-piperazine-2-carbonitrile;dihydrochloride |

InChI |

InChI=1S/C5H9N3.2ClH/c6-3-5-4-7-1-2-8-5;;/h5,7-8H,1-2,4H2;2*1H/t5-;;/m1../s1 |

InChI Key |

BYUCWQZNBFCREC-ZJIMSODOSA-N |

Isomeric SMILES |

C1CN[C@@H](CN1)C#N.Cl.Cl |

Canonical SMILES |

C1CNC(CN1)C#N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-piperazine-2-carbonitrile (dihydrochloride) typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production methods for (S)-piperazine-2-carbonitrile (dihydrochloride) often involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing carbonitrile group activates the piperazine ring for SNAr reactions. This facilitates pharmaceutical intermediate synthesis through coupling with halogenated aromatics:

Example reaction (Scheme 1 from ):

(S)-piperazine-2-carbonitrile derivatives + 5-bromo-2,4-dichloropyrimidine → Coupled intermediates

| Reaction Component | Conditions | Yield Improvement | Source |

|---|---|---|---|

| Base-free SNAr | Toluene, 110°C | 38% | |

| Cyclohexyl MgCl2-assisted | THF, -78°C to RT | 82% | |

| Chloride leaving group | Microwave irradiation | 91% |

This optimized protocol increased yields from 38% to 91% in palbociclib precursor synthesis through strategic leaving group selection and base optimization .

Hydrogenation Reactions

Asymmetric hydrogenation proves critical for maintaining stereochemical integrity during synthesis:

Enantioselective reduction (Example 5 from ):

Pyrazinecarboxylic acid tert-butylamide → (S)-piperazine-2-carboxylic acid tert-butylamide

| Parameter | Value | Significance | Source |

|---|---|---|---|

| Catalyst | Rhodium-bicycloheptadiene | Chiral induction | |

| Pressure | 50 bar H₂ | Reaction completion | |

| Enantiomeric excess (ee) | 77.6% | Stereochemical control |

This hydrogenation protocol demonstrates the compound's sensitivity to transition metal catalysts in preserving its (S)-configuration .

Alkylation/Acylation Patterns

The secondary amines undergo selective functionalization:

Comparative reactivity analysis (Data from

Scientific Research Applications

Based on the search results, information regarding the applications of "(S)-piperazine-2-carbonitrile (dihydrochloride)" is limited. However, the search results do provide information on the applications of the related compound "1-Cyclopropylpiperazine-2-carbonitrile dihydrochloride".

1-Cyclopropylpiperazine-2-carbonitrile dihydrochloride is a synthetic compound with a cyclopropyl group attached to a piperazine ring and a nitrile group on the second carbon of the piperazine. The compound also has two hydrochloride groups, giving a positive charge to the nitrogen atoms in the piperazine structure.

Potential applications:

- Medicinal Chemistry It can be used as a lead compound for developing new pharmaceuticals that target neurological disorders. Piperazine derivatives are known for their roles as anxiolytics, antidepressants, and antipsychotics.

- Chemical Biology It can be used in studies.

- Drug design and development Its unique structure may lend itself to further exploration.

- Interaction studies Research suggests that piperazine derivatives can interact with serotonin and dopamine receptors, which are important in treating mood disorders. Further studies are needed to understand its specific interactions and potential side effects.

Mechanism of Action

The mechanism of action of (S)-piperazine-2-carbonitrile (dihydrochloride) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of (S)-piperazine-2-carbonitrile dihydrochloride with analogous piperazine/piperidine derivatives:

Key Observations :

- Nitrile vs.

- Chirality : The (S)-enantiomer’s stereospecificity distinguishes it from racemic mixtures (e.g., hydroxyzine dihydrochloride, a 1:1 (R,S)-mixture) .

- Solubility : All dihydrochloride salts exhibit high water solubility, making them suitable for aqueous formulation in drug development .

Teratogenicity and Toxicity

- (S)-Piperazine-2-carbonitrile dihydrochloride’s nitrile group may reduce teratogenic risk compared to alkyl-piperazines, though in vivo studies are needed to confirm this hypothesis .

Receptor Interactions

- Hydroxyzine dihydrochloride, a piperazine-based H1 receptor antagonist, shares structural motifs with (S)-piperazine-2-carbonitrile dihydrochloride but lacks the nitrile group, suggesting divergent pharmacological targets .

- The nitrile group’s electron-withdrawing properties may enhance binding to enzymes like monoamine oxidases or kinases, a feature absent in methyl- or carboxylic acid-substituted analogs .

Commercial Availability and Cost

Note: The nitrile derivative is more expensive than carboxylic acid or non-functionalized analogs, reflecting its specialized applications in drug discovery .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of (S)-piperazine-2-carbonitrile dihydrochloride for experimental handling?

- Answer : The compound is a white to pale reddish-yellow crystalline powder with a melting point of 258°C. It is insoluble in water but soluble in select organic solvents (e.g., DMSO). Stability is maintained under dry, ventilated storage conditions, but it decomposes upon exposure to heat (>258°C), producing toxic gases (CO, CO₂, NOₓ, HCl). Researchers should prioritize inert atmospheres and avoid oxidizers during handling .

Q. How can researchers verify the purity of (S)-piperazine-2-carbonitrile dihydrochloride post-synthesis?

- Answer : Pharmacopeial standards (98.5–100.5% purity) recommend using high-performance liquid chromatography (HPLC) with UV detection or nuclear magnetic resonance (NMR) spectroscopy. For quantitative analysis, titrimetric methods with standardized HCl can assess chloride content, while thermogravimetric analysis (TGA) monitors hydrate loss in hydrated forms .

Q. What safety protocols are essential for handling (S)-piperazine-2-carbonitrile dihydrochloride?

- Answer : Use fume hoods, nitrile gloves, and protective eyewear. Avoid skin contact and inhalation. Incompatible with oxidizing agents; store in sealed containers under dry, ventilated conditions. Emergency procedures for spills include neutralization with sodium bicarbonate and disposal via licensed hazardous waste facilities .

Advanced Research Questions

Q. What methodologies identify degradation products of (S)-piperazine-2-carbonitrile dihydrochloride under thermal stress?

- Answer : Coupled techniques like gas chromatography-mass spectrometry (GC-MS) detect volatile decomposition products (e.g., HCl, CO). For non-volatile residues, liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies nitroso derivatives or polymerized byproducts. Accelerated stability studies at elevated temperatures (40–60°C) under controlled humidity can model degradation pathways .

Q. How can stereochemical integrity be preserved during storage and experimental use of the (S)-enantiomer?

- Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) monitors enantiomeric purity. Storage in desiccated, argon-filled vials at –20°C minimizes racemization. Avoid protic solvents (e.g., methanol) in reactions; use aprotic solvents (e.g., acetonitrile) and low temperatures (<4°C) during synthesis .

Q. What synthetic strategies are effective for derivatizing (S)-piperazine-2-carbonitrile dihydrochloride to study structure-activity relationships (SAR)?

- Answer : The nitrile group allows nucleophilic substitution (e.g., with amines or thiols) to form amides or thioamides. Piperazine ring modifications via reductive alkylation (NaBH₃CN) or acylation (EDC/HOAt coupling) enable diversification. Purify intermediates via flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) .

Q. How can researchers resolve contradictions in solubility data for (S)-piperazine-2-carbonitrile dihydrochloride across studies?

- Answer : Systematic solubility profiling in buffered solutions (pH 1–12) using nephelometry or UV-Vis spectroscopy clarifies pH-dependent behavior. Confounding factors like hydrate formation (e.g., monohydrate vs. anhydrous) require characterization via X-ray powder diffraction (XRPD) and dynamic vapor sorption (DVS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.